The antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been explored, with findings indicating that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences antibacterial activity1. In the realm of anti-inflammatory agents, derivatives of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), with selectivity achieved by manipulating the oxidation state on sulfur and the P1' substituent23. Furthermore, these compounds have demonstrated antithrombotic properties by inhibiting factor Xa and platelet aggregation, with the potency being enhanced by specific substitutions on the phenyl ring4.
In the context of metabolic disorders, novel (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective human beta(3) adrenergic receptor agonists, with modifications to the right-hand side of the compounds resulting in increased potency and selectivity5. Additionally, 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids have been synthesized as competitive ligands for the NMDA receptor, displaying potent and selective NMDA antagonistic activity6.
The synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been tested against bacterial and fungal pathogens of tomato plants, with some compounds exhibiting significant potent antimicrobial activities1.
Derivatives of 1-(Phenylsulfonyl)piperidine-4-carboxylic acid have been developed as selective inhibitors of TNF-α and MMPs, with potential applications in the treatment of inflammatory diseases23. Additionally, certain derivatives have been identified as dual-function antithrombotic drugs, inhibiting both factor Xa and platelet aggregation, which could be beneficial in preventing thrombosis4.
Compounds such as novel (4-piperidin-1-yl)-phenyl sulfonamides have been evaluated for their activity on the human beta(3)-adrenergic receptor, indicating potential applications in the treatment of metabolic disorders5.
The synthesized 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids have shown promise as anticonvulsant agents due to their NMDA receptor antagonistic activity, which could be relevant for the treatment of neurological disorders6.
Several N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives have been synthesized and shown to be excellent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of diseases like Alzheimer's7. O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have also been evaluated for their inhibitory activity against lipoxygenase, AChE, and BChE enzymes8.
The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides has been reported, with these compounds being screened for their BChE enzyme inhibition and potential anticancer activity through molecular docking studies9.
Finally, 4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, which could have implications for the treatment of psychiatric disorders10.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6